molecular formula C8H11N3O B2981845 N-Methyl-3-(methylamino)pyridine-4-carboxamide CAS No. 1603527-91-8

N-Methyl-3-(methylamino)pyridine-4-carboxamide

Cat. No.: B2981845
CAS No.: 1603527-91-8
M. Wt: 165.196
InChI Key: VLVOCIGUZLAJMA-UHFFFAOYSA-N
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Description

N-Methyl-3-(methylamino)pyridine-4-carboxamide is a chemical compound with the molecular formula C8H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-(methylamino)pyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 3-(methylamino)pyridine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, at room temperature, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(methylamino)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-Methyl-3-(methylamino)pyridine-4-carboxylic acid.

    Reduction: Formation of N-Methyl-3-(methylamino)pyridine-4-methanol.

    Substitution: Formation of N-alkyl-3-(methylamino)pyridine-4-carboxamide derivatives.

Scientific Research Applications

N-Methyl-3-(methylamino)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-3-(methylamino)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(methylamino)pyridine-4-carboxylic acid
  • N-Methyl-3-(methylamino)pyridine-4-methanol
  • N-alkyl-3-(methylamino)pyridine-4-carboxamide derivatives

Uniqueness

N-Methyl-3-(methylamino)pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-3-(methylamino)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-7-5-11-4-3-6(7)8(12)10-2/h3-5,9H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVOCIGUZLAJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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